molecular formula C14H10ClFN4O B15281385 7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile

7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile

Cat. No.: B15281385
M. Wt: 304.70 g/mol
InChI Key: PZZBPGVTOKKJEP-UHFFFAOYSA-N
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Description

7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique structure that includes a pyrazolo[4,3-b]pyridine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and the use of advanced technologies like microwave-assisted synthesis can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which can enhance its biological activity and chemical reactivity.

Properties

Molecular Formula

C14H10ClFN4O

Molecular Weight

304.70 g/mol

IUPAC Name

7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-2,4,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carbonitrile

InChI

InChI=1S/C14H10ClFN4O/c1-6-12-13(20-19-6)10(7(5-17)14(21)18-12)11-8(15)3-2-4-9(11)16/h2-4,7,10H,1H3,(H,18,21)(H,19,20)

InChI Key

PZZBPGVTOKKJEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(C(C(=O)N2)C#N)C3=C(C=CC=C3Cl)F

Origin of Product

United States

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